3-[2-(3-Methylphenoxy)ethyl]piperidine chemical structure and properties
3-[2-(3-Methylphenoxy)ethyl]piperidine chemical structure and properties
An In-Depth Technical Guide to 3-[2-(3-Methylphenoxy)ethyl]piperidine
Executive Summary
This technical guide provides a comprehensive analysis of 3-[2-(3-Methylphenoxy)ethyl]piperidine, a heterocyclic amine incorporating a piperidine scaffold, an ethyl ether linkage, and a 3-methylphenoxy (m-cresol) moiety. While specific literature on this exact molecule is sparse, this document synthesizes information from foundational chemical principles and data on analogous structures to offer a detailed perspective for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, predicted physicochemical properties, a plausible synthetic route with detailed protocols, and an exploration of its potential pharmacological significance based on the well-documented activities of its constituent chemical motifs. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, while phenoxy ether linkages are common in pharmacologically active agents.[1][2] This guide serves as a foundational resource to stimulate and support further investigation into this promising, yet underexplored, chemical entity.
Chemical Identity and Structure
A thorough understanding of a molecule begins with its precise identification and structural features, which dictate its chemical behavior and potential biological interactions.
Nomenclature and Identification
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IUPAC Name: 3-[2-(3-Methylphenoxy)ethyl]piperidine
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Common Synonyms: 3-(m-tolyloxy)ethylpiperidine
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Molecular Formula: C₁₄H₂₁NO
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Molecular Weight: 219.32 g/mol
Chemical Structure
The molecule's structure consists of a saturated six-membered piperidine ring substituted at the 3-position with an ethyl chain, which is in turn linked via an ether bond to a 3-methylphenyl group.
Caption: Chemical structure of 3-[2-(3-Methylphenoxy)ethyl]piperidine.
Key Structural Features
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Piperidine Ring: A saturated heterocyclic amine that is a cornerstone of many pharmaceuticals.[2] Its basic nitrogen (pKa ~11.2 for protonated piperidine) allows for salt formation, enhancing aqueous solubility.[1] The ring can adopt a stable chair conformation, influencing substituent orientation and receptor binding.
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Ether Linkage: This functional group is generally stable and provides conformational flexibility. It connects the aliphatic piperidine moiety to the aromatic ring system.
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3-Methylphenoxy Group: The aromatic ring provides a scaffold for potential π-π stacking or hydrophobic interactions with biological targets. The meta-position of the methyl group influences the electronic properties and steric profile of the aromatic ring compared to its ortho or para isomers.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes predicted properties for 3-[2-(3-Methylphenoxy)ethyl]piperidine.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 219.32 g/mol | Complies with general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five). |
| pKa (Basic) | 9.5 - 10.5 | The piperidine nitrogen is basic and will be protonated at physiological pH, impacting solubility and receptor interaction. |
| ClogP | 3.0 - 3.5 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | Suggests excellent potential to cross the blood-brain barrier (TPSA < 90 Ų is a common indicator). |
| Hydrogen Bond Donors | 1 (from the N-H group) | |
| Hydrogen Bond Acceptors | 2 (from the N and O atoms) |
Note: These values are estimated using standard computational models and are intended for guidance. Experimental validation is required for confirmation.
Synthesis and Characterization
While a specific published synthesis for this molecule is not available, a robust and logical synthetic pathway can be proposed based on well-established organic chemistry principles, particularly the Williamson ether synthesis.
Retrosynthetic Analysis
A logical approach to synthesizing the target molecule involves disconnecting the ether bond, which is a common and reliable synthetic step. This retrosynthesis points to two primary precursors: a piperidine-containing alcohol and a reactive derivative of m-cresol.
Caption: Retrosynthetic analysis via ether bond disconnection.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines a two-step process starting from commercially available 3-pyridineethanol. The causality behind experimental choices is highlighted to provide field-proven insight.
Step 1: Hydrogenation of 3-Pyridineethanol to 3-(2-Hydroxyethyl)piperidine
The reduction of a pyridine ring to a piperidine ring is a standard transformation, typically achieved through catalytic hydrogenation.
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Reaction:
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Charge a high-pressure hydrogenation vessel with 3-pyridineethanol (1 equivalent).
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Add a suitable solvent, such as ethanol or methanol.
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Add a hydrogenation catalyst, typically 5-10 mol% of Platinum(IV) oxide (PtO₂) or Rhodium on alumina. PtO₂ is chosen for its effectiveness in reducing aromatic heterocycles under manageable conditions.
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Seal the vessel and purge with nitrogen, followed by hydrogen gas.
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Pressurize the vessel with H₂ (typically 50-100 psi) and heat to 50-80 °C.
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Maintain vigorous stirring and monitor the reaction by hydrogen uptake or TLC/GC-MS until the starting material is consumed.
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Cool the vessel, vent the hydrogen, and purge with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield crude 3-(2-hydroxyethyl)piperidine, which can be purified by distillation or used directly in the next step.
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Step 2: Ether Formation with m-Cresol
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Reaction:
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To a solution of 3-(2-hydroxyethyl)piperidine (1 equivalent) in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. The use of NaH ensures the irreversible and complete deprotonation of the alcohol to form the more nucleophilic alkoxide.
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Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
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Add 3-methyl-1-bromobenzene or a similar activated aryl halide (1 equivalent) to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
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Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 3-[2-(3-Methylphenoxy)ethyl]piperidine.
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Proposed Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following techniques would be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[4]
Nucleus Predicted Chemical Shift (ppm) Description ¹H NMR 6.7 - 7.2 Aromatic protons on the methylphenoxy ring 3.9 - 4.1 -O-CH₂ -CH₂- (triplet) 2.5 - 3.1 Protons on piperidine carbons adjacent to N 2.3 Ar-CH₃ (singlet) 1.1 - 2.0 Remaining piperidine and ethyl chain protons ¹³C NMR ~158 Aromatic C attached to oxygen 110 - 140 Other aromatic carbons ~68 -O-C H₂- 35 - 55 Piperidine carbons ~35 -OCH₂-C H₂- | | ~21 | Ar-C H₃ |
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Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern.
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Expected Molecular Ion (M⁺): m/z = 219 (for EI) or 220 ([M+H]⁺ for ESI).
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Key Fragments: A prominent fragment would likely arise from the cleavage of the benzylic C-O bond, leading to a fragment at m/z = 107 (methylphenoxy radical cation), and another from the piperidine-containing fragment.[5]
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Potential Pharmacological Significance and Applications
The structural components of 3-[2-(3-Methylphenoxy)ethyl]piperidine suggest a high potential for biological activity, making it an interesting candidate for drug discovery programs.
The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Its presence is associated with a wide range of therapeutic applications, including:
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CNS Agents: Antipsychotics (e.g., Haloperidol), antidepressants, and stimulants (e.g., Methylphenidate).[2]
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Analgesics: Opioid receptor modulators (e.g., Fentanyl).[6][7]
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Antihistamines: Such as Loratadine.[1]
The scaffold's conformational rigidity and basic nitrogen center are key to its ability to effectively interact with various biological targets.
Potential Therapeutic Areas
Given the combination of the piperidine core and the phenoxy moiety, this compound could be investigated for several therapeutic applications:
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Antidepressant Activity: Many antidepressant drugs, such as Viloxazine, feature a phenoxy-alkylamine structure.[8] This compound could potentially act as a reuptake inhibitor for neurotransmitters like serotonin or norepinephrine.
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Cognitive Enhancement: Certain piperidine derivatives have been investigated for their potential in treating cognitive decline associated with conditions like Alzheimer's disease.[6]
-
Analgesic Properties: The structural similarity to scaffolds known to interact with opioid or other pain-related receptors makes this a plausible area of investigation.[7]
-
Anticonvulsant Activity: Some piperidine derivatives have shown potential as anticonvulsant agents, possibly through antioxidant or other neuroprotective mechanisms.[9]
Future Research Directions
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In Silico Screening: Perform computational docking studies against known CNS targets (e.g., serotonin transporter, dopamine transporter, opioid receptors) to prioritize experimental testing.
-
Synthesis and In Vitro Assays: Synthesize the compound using the proposed protocol and screen it in radioligand binding assays and functional assays for the prioritized targets.
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Lead Optimization: Should initial screening yield promising activity, further structure-activity relationship (SAR) studies could be conducted by modifying the substitution on the phenoxy ring or the piperidine ring.
Safety and Handling
As a novel chemical entity, a full safety profile is not available. However, based on its constituent parts, the following precautions are advised:
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards of Related Compounds: Piperidine and its simple derivatives are classified as flammable liquids and can be harmful if swallowed or inhaled. They may also cause skin and eye irritation.[10] Assume this compound possesses similar hazards until proven otherwise.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Retrieved from [Link]
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ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from [Link]
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PubChem. (n.d.). (3R)-1-[2-[(E)-2-(2-methylphenyl)-2-(3-methylthiophen-2-yl)ethenoxy]ethyl]piperidine-3-carboxylic acid;hydrochloride. Retrieved from [Link]
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Manjusha, et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. Retrieved from [Link]
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Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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De Angelis, F., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5. Retrieved from [Link]
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NIST. (n.d.). Piperidine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]
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Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]
- Khan, I., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
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ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
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American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
- Elsevier. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605.
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The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst. Retrieved from [Link]
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SciELO. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids. Journal of the Brazilian Chemical Society, 16(6B). Retrieved from [Link]
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